molecular formula C8H9N3O B13617382 3,5-Dimethyl-4-(1H-pyrazol-4-yl)isoxazole

3,5-Dimethyl-4-(1H-pyrazol-4-yl)isoxazole

Cat. No.: B13617382
M. Wt: 163.18 g/mol
InChI Key: GRFFBNUIKDVMRE-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(1H-pyrazol-4-yl)isoxazole is a heterocyclic compound that features both pyrazole and isoxazole rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable scaffold in the development of pharmaceuticals and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(1H-pyrazol-4-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethylpyrazole with an isoxazole precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of solid-phase catalysts. These methods can enhance the efficiency and yield of the synthesis process, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(1H-pyrazol-4-yl)isoxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3,5-Dimethyl-4-(1H-pyrazol-4-yl)isoxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(1H-pyrazol-4-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and isoxazole derivatives, such as:

Uniqueness

What sets 3,5-Dimethyl-4-(1H-pyrazol-4-yl)isoxazole apart is its unique combination of pyrazole and isoxazole rings, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole

InChI

InChI=1S/C8H9N3O/c1-5-8(6(2)12-11-5)7-3-9-10-4-7/h3-4H,1-2H3,(H,9,10)

InChI Key

GRFFBNUIKDVMRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CNN=C2

Origin of Product

United States

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